molecular formula C17H19N3O4S B2960257 3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-[3-(2-furyl)propyl]propanamide CAS No. 946293-64-7

3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-[3-(2-furyl)propyl]propanamide

Cat. No. B2960257
CAS RN: 946293-64-7
M. Wt: 361.42
InChI Key: SGHUIIIHCAERIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of 1,2,4-benzothiadiazine 1,1-dioxide, which is a type of heterocyclic compound. These compounds often exhibit a wide range of biological activities and are used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of such compounds usually consists of a benzothiadiazine core, which is a type of heterocyclic compound. This core is often modified with various functional groups to achieve desired properties .


Chemical Reactions Analysis

The chemical reactions involving such compounds would depend on the functional groups present in the molecule. Typically, these compounds can undergo reactions typical for amides, sulfonamides, and furans .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on their exact structure. For example, the presence of polar functional groups like amides and sulfonamides would likely make the compound soluble in polar solvents .

Scientific Research Applications

Toxicological Evaluation

A study focused on the toxicological evaluation of structurally related flavors, indicating these compounds exhibited minimal oxidative metabolism in vitro and were rapidly eliminated in rat pharmacokinetic studies. The compounds did not exhibit genotoxic concerns and were found safe for use in food and beverage applications at specific no-observed-adverse-effect-levels (NOAELs) (A. Arthur et al., 2015).

Synthesis and Biological Properties

Another line of research involved the synthesis of derivatives at the carboxy group, exploring their potential as diuretics and analgesics. The compounds with a free carboxy group showed potential as diuretics, while carbamide derivatives were promising as analgesics (И. В. Украинец et al., 2017).

Therapeutic Benefits as AMPA Receptor Modulators

Research on 5-arylbenzothiadiazine type compounds as positive allosteric modulators of AMPA/kainate receptors highlighted their potential therapeutic benefits. These compounds, particularly with 5-heteroaryl substituents, enhanced the activity as positive modulators of AMPAr, suggesting their use in developing new therapeutic agents (U. Battisti et al., 2012).

Synthesis Techniques

A study detailed the synthesis of 3-amino-1,2,4-benzothiadiazine 1,1-dioxides via a tandem aza-Wittig/heterocumulene annulation, demonstrating a method to create derivatives with various substituents. This research contributes to the broader understanding of chemical synthesis techniques applicable to benzothiadiazine derivatives (C. Blackburn et al., 2005).

Mechanism of Action

The mechanism of action of such compounds would depend on their intended use. For example, some benzothiadiazine derivatives are used as diuretics or antihypertensive drugs .

Safety and Hazards

The safety and hazards associated with such compounds would depend on their exact structure and use. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific compounds .

Future Directions

The future directions in the research of such compounds could involve the synthesis of new derivatives with improved properties, or the exploration of new uses for these compounds .

properties

IUPAC Name

3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-[3-(furan-2-yl)propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c21-17(18-11-3-5-13-6-4-12-24-13)10-9-16-19-14-7-1-2-8-15(14)25(22,23)20-16/h1-2,4,6-8,12H,3,5,9-11H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHUIIIHCAERIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=NS2(=O)=O)CCC(=O)NCCCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.